2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 2-methoxybenzenesulfonyl group.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-18-6-2-3-7-19(18)27(24,25)23-13-10-15(11-14-23)17-9-8-16-5-4-12-21-20(16)22-17/h2-9,12,15H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INADJBPQCIKTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to optimize the production process . These methods are designed to be efficient and cost-effective, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite under controlled conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium chlorite, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: DBU, potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog (Hh) signaling pathway by blocking the activity of Smoothened (SMO), a key protein in the pathway . This inhibition occurs through the compound’s binding to a unique interface on SMO, preventing its translocation and subsequent activation of downstream signaling.
Comparison with Similar Compounds
Research Findings and Trends
- Position-Specific Effects : Ortho-substituted sulfonamides (e.g., 2-methoxy, 2-fluoro) show reduced metabolic clearance compared to para-substituted analogs due to steric protection.
- Dual-Targeting Potential: Compounds combining naphthyridine and piperidine motifs (e.g., ) often exhibit polypharmacology, targeting enzymes and receptors simultaneously.
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